Product packaging for MOPS sodium salt(Cat. No.:CAS No. 117961-20-3)

MOPS sodium salt

Cat. No.: B055374
CAS No.: 117961-20-3
M. Wt: 231.25 g/mol
InChI Key: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
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Description

MOPS hemisodium salt is a highly purified, zwitterionic biological buffer essential for maintaining stable pH conditions in a wide range of biochemical and cell culture applications. As the sodium salt of 3-(N-morpholino)propanesulfonic acid, it offers enhanced solubility in aqueous solutions compared to the free acid form, facilitating the preparation of concentrated stock solutions. Its primary value lies in its effective buffering range of pH 6.5 to 7.9, with a pKa of ~7.2 at 25°C, making it ideal for processes requiring a physiological pH, such as mammalian cell culture, bacterial growth media, and protein purification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NNaO4S B055374 MOPS sodium salt CAS No. 117961-20-3

Properties

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072246
Record name 4-Morpholinepropanesulfonic acid, sodium salt
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-22-7
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Record name 4-Morpholinepropanesulfonic acid, sodium salt
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Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Applications of Mops Hemisodium Salt in Advanced Biological Systems

Role in Cell Culture Media and Cellular Processes

The zwitterionic buffer, MOPS (3-(N-morpholino)propanesulfonic acid), prepared as a hemisodium salt, is a crucial component in a multitude of biological research applications. Its utility stems from a pKa of approximately 7.2 at 25°C, which aligns well with the physiological pH range required for the cultivation and study of many cells and microorganisms. This section delineates the specific roles of MOPS hemisodium salt in various advanced biological systems.

Maintenance of Physiological pH in Mammalian Cell Cultures

MOPS is recognized as an effective organic buffer for maintaining a stable pH environment in mammalian cell cultures. researchgate.net With a pKa value around 7.0 at 37°C, it is well-suited for typical cell culture pH ranges of 6.8 to 7.4. researchgate.net Unlike the commonly used sodium bicarbonate buffer, which requires a controlled CO2 environment, MOPS provides stable pH control in atmospheric conditions. nih.gov This characteristic is particularly advantageous for procedures conducted outside of a CO2 incubator. nih.gov The buffering capacity of MOPS helps to counteract the acidification of the culture medium that results from cellular metabolism, a critical factor for maintaining cell viability and function. researchgate.net

Impact on Microbial Growth Media (e.g., E. coli, Cryptococcus neoformans, thermophilic methanogenic bacteria, yeast, bacteria)

MOPS hemisodium salt is extensively used in the formulation of growth media for a diverse range of microorganisms to control pH, which is essential for optimal growth and metabolism.

Escherichia coli : MOPS is a key component in defined minimal media, such as the Neidhardt MOPS Minimal Medium, developed for enterobacteria. nih.gov In high-density E. coli cultures, MOPS is used at concentrations up to 150-200 mM to prevent the pH from dropping to growth-inhibiting levels due to the production of acidic byproducts from glucose metabolism. nih.govpnas.org It helps stabilize the pH between 6.5 and 7.6, allowing for significantly higher cell yields. nih.gov

Cryptococcus neoformans : This pathogenic yeast is often cultured in media buffered with MOPS to maintain a neutral pH. For instance, Yeast Nitrogen Base (YNB) medium is frequently buffered to pH 7.0 with 25 mM to 50 mM MOPS for screening and inhibition assays. nih.govnih.gov

Thermophilic Methanogenic Bacteria : MOPS has been successfully used as a buffering agent in the cultivation of strictly anaerobic and extremely thermophilic methanogens, such as Methanobacterium thermoautotrophicum. frontiersin.org It provides a stable pH environment at elevated temperatures, which is crucial for the growth of these specialized microorganisms. frontiersin.org

Yeast and Bacteria : MOPS is a common buffering agent in culture media for various yeasts and bacteria. bohrium.comnih.gov While it is generally effective, its impact can be species-dependent. For example, in Saccharomyces cerevisiae, buffering the YPD medium to pH 7.0 with 100 mM MOPS had no discernible effect on the yeast's replicative lifespan. nih.gov

Below is a table summarizing the use of MOPS in different microbial growth media based on research findings.

MicroorganismMedium TypeMOPS ConcentrationPurposeReference
Escherichia coliH15 Medium150 mMPrevents acidification from glucose metabolism, enabling high-density growth. nih.gov
Escherichia coliFed-batch Shake Flask50 mM - 200 mMStabilizes pH to prevent growth impairment from acid production. pnas.org
Cryptococcus neoformansYeast Nitrogen Base (YNB)25 mM - 50 mMMaintains pH at 7.0 for screening and inhibition assays. nih.govnih.gov
Thermophilic MethanogensLiquid and Solid MediaNot specifiedAllows for routine growth at temperatures up to 70°C. frontiersin.org
Saccharomyces cerevisiaeYPD Agar100 mMUsed to buffer the medium to a neutral pH for lifespan studies. nih.gov

Influence on Eukaryotic Cell Growth at Elevated Concentrations

While MOPS is considered non-toxic to most cell lines at typical concentrations (1 to 100 mM), its effect at elevated concentrations on eukaryotic cell growth is a subject of consideration. researchgate.net Some research suggests that for mammalian cell culture, MOPS concentrations should not exceed 20 mM. aps.org However, other studies have shown good cell growth in the presence of up to 40 mM MOPS. researchgate.net A study on keratinocyte cell viability indicated that high concentrations of MOPS could be detrimental. It was noted that while MOPS is relatively safe for short-term experiments, it may significantly reduce cell viability after 4 hours, leading to a recommendation to limit experiment durations to between 4 and 12 hours. nih.govasm.org This suggests that the tolerance to higher concentrations of MOPS can be cell-type specific and dependent on the duration of exposure.

Studies on Gamete and Embryo Culture (e.g., oocyte maturation, zygote development)

MOPS has been evaluated as a buffering agent in media for the culture of gametes and embryos, particularly for procedures performed outside of a CO2 incubator.

Oocyte Maturation : MOPS buffer at a concentration of 20 mM has been shown to successfully support the development of mature mouse oocytes. nih.gov

Zygote Development : Mouse zygotes have been cultured to the blastocyst stage in media containing 25 mM and 50 mM MOPS with no significant difference in development rates or cell numbers compared to media without a zwitterionic buffer. nih.gov

However, the choice of buffer in assisted reproductive technologies is a point of discussion. Some studies suggest that physiological bicarbonate buffers may be superior to zwitterionic buffers like MOPS for certain procedures. A comparison between bicarbonate buffer and MOPS for intracytoplasmic sperm injection (ICSI) indicated that the bicarbonate buffer resulted in higher fertilization and usable blastocyst rates. nih.govnih.gov It is theorized that the influx of MOPS into the oocyte during the injection process might impose stress and negatively impact subsequent development. nih.govnih.gov

Interference with Specific Cellular Transport Mechanisms (e.g., taurine (B1682933) uptake)

The direct interference of MOPS hemisodium salt with specific cellular transport mechanisms, such as taurine uptake, is not extensively documented in the scientific literature based on the conducted searches. Studies on taurine transport often utilize specific inhibitors to probe the function of the taurine transporter (TauT). nih.gov While research has explored the molecular basis of taurine transport and its inhibition, MOPS is not typically cited as a compound that directly interferes with this process. pnas.orgnih.gov Therefore, there is no clear evidence from the available research to suggest that MOPS significantly affects the taurine uptake mechanism.

Modulation of Intracellular pH in Microbial Survival Studies (e.g., Escherichia coli O157:H7)

In microbial survival studies, particularly those investigating the response to acid stress, MOPS buffer plays a critical role in controlling the extracellular pH. This allows researchers to precisely study the ability of microorganisms to modulate their intracellular pH (pHi) as a survival mechanism. For pathogenic strains like Escherichia coli O157:H7, which are known for their acid resistance, MOPS is used to maintain a constant external acidic environment. nih.govfrontiersin.org For example, in acid challenge experiments, after exposing the bacteria to highly acidic conditions, they are often diluted in a 0.1 M MOPS buffer at pH 7.0 or 7.2 to neutralize the acid and halt the stress, allowing for accurate enumeration of survivors. nih.govfrontiersin.org Studies have also used MOPS-buffered media to investigate the cytoplasmic pH response of E. coli within biofilms when subjected to an external acid challenge. nih.gov This experimental setup is crucial for understanding the mechanisms of pH homeostasis that contribute to the survival and persistence of pathogens in acidic environments like certain foods or the host's stomach. nih.govnih.gov

The following table details findings from studies where MOPS was used to investigate microbial responses to acid stress.

MicroorganismExperimental ContextRole of MOPS BufferKey FindingReference
Escherichia coli O157:H7Acid Killing CurvesUsed at 0.1 M, pH 7.0 to neutralize acid after treatment for viability assessment.Allowed for the modeling of the effects of acetic acid and NaCl on cell survival. nih.gov
Escherichia coliFluorescence Ratio Imaging MicroscopyUsed at 50-100 mM to buffer the perfusion medium and observe real-time cytoplasmic pH changes in response to acid stress.Enabled observation of cytoplasmic pH homeostasis in individual cells and biofilms. nih.gov
Escherichia coli O157:H7Acid Challenge ExperimentsUsed at 0.1 M, pH 7.2 to relieve acid stress before cell enumeration.Correlated acid sensitivity with the flocculation phenotype of different strains. frontiersin.org

Functionality in Protein Studies and Enzymatic Reactions

MOPS hemisodium salt, a zwitterionic buffer, is extensively utilized in protein studies and enzymatic reactions due to its favorable chemical properties. Its pKa of 7.2 at 25°C makes it an effective buffer in the physiologically relevant pH range of 6.5 to 7.9. sigmaaldrich.comsigmaaldrich.com This stability across a range of temperatures is particularly advantageous in maintaining the native conformation and activity of proteins during various experimental procedures. hbynm.comresearchgate.net

Protein Purification Methodologies (e.g., chromatography)

The stability of the pH environment is a critical factor in protein purification, directly impacting protein activity and stability. vacutaineradditives.com MOPS hemisodium salt is frequently employed as a buffering agent in various chromatographic techniques to ensure a stable pH, which is essential for effective protein separation and purification. hopaxfc.comhopaxfc.com

In ion exchange chromatography (IEX) , where separation is based on the net charge of the protein, maintaining a constant pH is crucial. MOPS buffer helps in optimizing the charge environment, which in turn enhances the interaction between the target protein and the ion exchange resin, leading to improved purification efficiency and purity. vacutaineradditives.comhopaxfc.com

For size exclusion chromatography (SEC) , which separates proteins based on their size and shape, non-specific interactions between the protein and the chromatography matrix can interfere with the separation. The use of a suitable buffer like MOPS, often in conjunction with salts like potassium acetate (B1210297), can help to minimize these interactions and prevent protein aggregation, ensuring that proteins elute according to their hydrodynamic radius. researchgate.netcytivalifesciences.com For instance, in the purification of mitochondrial protein complexes, a buffer containing 10mM MOPS and 50mM potassium acetate at pH 7 was used to solubilize and separate the complexes using a Superose 6 10/300 column. researchgate.net

The buffering capacity of MOPS also plays a role in phosphocellulose chromatography , where it has been used to purify microtubule proteins. hopaxfc.com Furthermore, its utility extends to electrophoresis, where it can be used as a running buffer to maintain protein stability and ensure efficient separation. vacutaineradditives.com

Stabilization of Protein Solutions

Maintaining the stability of protein solutions is paramount for accurate and reproducible experimental results. MOPS hemisodium salt contributes to protein stabilization through several mechanisms. Its primary role is to maintain a constant pH, thereby preventing protein denaturation and degradation that can occur due to pH fluctuations. hbynm.comvacutaineradditives.com

Beyond pH control, the molecular structure of MOPS itself can contribute to protein stability. The hydrophilic groups within the MOPS molecule can interact with the protein surface, forming a stable hydration layer. vacutaineradditives.com This layer can reduce direct contact between protein molecules and with the solvent or other molecules, which helps to prevent aggregation. vacutaineradditives.com The steric hindrance provided by the size and shape of MOPS molecules can also protect the protein's key binding sites and active centers from interference. vacutaineradditives.com

Studies have shown that MOPS can significantly improve the thermal stability of proteins. For example, it has been demonstrated to enhance the thermal stability of bovine serum albumin (BSA). medchemexpress.com

Enzyme Assay Optimization and Activity Maintenance

The optimization of enzyme assays is crucial for understanding enzyme kinetics and function. nih.gov MOPS hemisodium salt is a preferred buffer for many enzyme assays due to its stable pKa over a range of temperatures, which is a critical factor when studying temperature-dependent enzyme activity or determining activation energy. researchgate.net Unlike buffers such as Tris, which can exhibit significant pH shifts with temperature changes, MOPS provides a more consistent pH environment. researchgate.net

The choice of buffer can significantly impact enzyme activity. For metalloenzymes, buffers like phosphate (B84403) can be inhibitory, making MOPS a more suitable alternative. researchgate.net However, it is essential to empirically determine the optimal buffer and its concentration for each specific enzyme, as the buffer can influence the reaction rate. researchgate.net A systematic approach, such as measuring reaction rates with increasing buffer molarity while keeping the ionic strength constant, can identify the buffer with the minimal effect on the enzyme's intrinsic activity. researchgate.net

In a study on cis-aconitate decarboxylase (ACOD1), a 50 mM MOPS buffer with 100 mM NaCl was chosen for kinetic assays because it provided a more moderate and less pH-dependent ionic strength over the pH range of 5.5–8.25 compared to phosphate buffers. nih.gov This allowed for a more accurate study of the effect of pH on ACOD1 kinetics. nih.gov

Interaction with Specific Enzymes and Potential Inhibition

While buffers are generally considered inert components of an assay, it is not uncommon for them to interact with enzymes, sometimes leading to inhibition. researchgate.net Buffer molecules can bind to the active or allosteric sites of enzymes, affecting their catalytic activity. researchgate.net

There is evidence of MOPS acting as an inhibitor for certain enzymes. For instance, a study on a hydrolase reported a loss of activity with increasing concentrations of MOPS, indicating an inhibitory effect. researchgate.net It has also been suggested that MOPS can act as a stronger inhibitor for some enzymes compared to other buffers. acs.org In the case of Aspergillus cis-aconitate decarboxylase, phosphate was found to be a competitive inhibitor, highlighting the importance of buffer selection. nih.gov

Computational methods, such as protein-ligand docking, can be used to predict potential interactions between buffer compounds and enzymes, helping to select or avoid certain buffers before conducting laboratory experiments. nih.gov

Below is a data table summarizing the inhibitory effects of 8-methoxypsoralen (8-MOP), a compound with a similar name abbreviation, on different variants of the enzyme Cytochrome P450 2A6 (CYP2A6). It is important to note that this data is for 8-MOP and not MOPS buffer, but it illustrates how inhibitory effects are quantified.

Enzyme VariantIC50 Value of 8-MOP (µM)
Wild-type CYP2A60.19 ± 0.05
CYP2A6152.39 ± 0.03
CYP2A6160.43 ± 0.10
CYP2A6211.56 ± 0.21
CYP2A6221.05 ± 0.21

Data from a study on the inhibitory effect of 8-methoxypsoralen (8-MOP) on CYP2A6 variants. nih.gov

Effects on Protein Stability and Aggregation Mechanisms

Protein aggregation is a common challenge in biotechnology and pharmaceutical sciences, potentially leading to loss of function and immunogenicity. unibas.chgbiosciences.comresearchgate.net MOPS hemisodium salt can play a significant role in preventing protein aggregation. By maintaining a stable pH, it helps to keep proteins in their native, soluble state. hbynm.comvacutaineradditives.com The hydrophilic nature of MOPS molecules contributes to the formation of a hydration shell around proteins, which can prevent the protein-protein interactions that lead to aggregation. vacutaineradditives.com

A study investigating the influence of different buffers on the phase stability of hen egg-white lysozyme (B549824) (HEWL) found that buffer molecules can adsorb to the protein surface and modulate its electrostatic stability. nih.govacs.org This study included MOPS and demonstrated that the choice of buffer has a significant impact on protein-protein interactions and the propensity for liquid-liquid phase separation, a process often preceding aggregation. nih.govacs.org The study examined protein-protein interactions at low concentrations (< 10 mg/mL) and liquid-liquid phase separation at higher concentrations (40-200 mg/mL), highlighting the importance of buffer selection in controlling protein aggregation across a range of concentrations. nih.govacs.org

The following table summarizes the findings of the study on the effect of different buffers on the cloud point temperature of a 90 mg/mL HEWL solution, which is an indicator of protein stability against aggregation.

Buffer (at pH 7.0)Cloud Point Temperature (°C)
MOPSData not explicitly provided in the abstract, but was one of the buffers studied for its effect on phase stability.
PhosphateIndicated net attractive interactions, suggesting a lower cloud point temperature compared to more stabilizing buffers.
HEPESData not explicitly provided in the abstract, but was one of the buffers studied.
CacodylateData not explicitly provided in the abstract, but was one of the buffers studied.

Based on a study investigating the influence of various buffers on the phase stability of hen egg-white lysozyme. nih.govacs.org

X-ray Crystallographic Studies and Electron Microscopy Analysis of Proteins

In structural biology, determining the three-dimensional structure of proteins at atomic resolution provides invaluable insights into their function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. nih.govnih.govbitesizebio.com The success of these techniques is highly dependent on the quality and stability of the protein sample. hamptonresearch.comnih.gov

MOPS hemisodium salt is utilized in the preparation of protein samples for both X-ray crystallography and cryo-EM. In X-ray crystallography , the goal is to grow well-ordered protein crystals. nih.govgoogle.com The crystallization process is sensitive to various factors, including pH. nih.gov MOPS is used as a buffering agent in crystallization screens to maintain a stable pH, which is crucial for promoting the formation of high-quality crystals. hopaxfc.com

In cryo-EM , a purified protein sample is rapidly frozen in a thin layer of vitreous ice. creative-biostructure.comfrontiersin.org The composition of the buffer is critical for maintaining the integrity of the protein during this process. creative-biostructure.com MOPS can be included in the sample buffer to ensure pH stability and prevent denaturation or aggregation of the protein on the EM grid. frontiersin.org Optimizing the buffer composition, including the type and concentration of the buffer, is a key step in preparing high-quality cryo-EM samples. creative-biostructure.comthermofisher.com

Utility in Nucleic Acid Research and Electrophoretic Techniques

MOPS hemisodium salt, primarily utilized in the formulation of MOPS buffer, is a zwitterionic buffer that has become a staple in molecular biology laboratories. Its utility in nucleic acid research is extensive, largely due to its buffering range of 6.5 to 7.9, which is physiologically relevant and ideal for maintaining the integrity of DNA and RNA molecules during various analytical procedures.

Applications in DNA and RNA Electrophoresis (e.g., denaturing gel electrophoresis, agarose (B213101) gels)

MOPS buffer is widely employed as a running buffer for the electrophoresis of RNA on both standard agarose and denaturing formaldehyde-agarose gels. nih.govfrontiersin.org The stability of its pH near neutrality is crucial for preserving the integrity of RNA, a molecule notoriously susceptible to degradation. ucsf.edunih.gov In denaturing gel electrophoresis, which is essential for analyzing the size of single-stranded RNA molecules by preventing the formation of secondary structures, MOPS buffer is a key component of the gel and the running buffer, often in conjunction with formaldehyde (B43269). frontiersin.orgnih.govspringernature.com

The buffering capacity of MOPS helps to maintain a stable pH environment during the electrophoretic run, which is critical for consistent migration and sharp banding of nucleic acids. nih.govnih.gov Its lower ionic strength compared to some other buffers can also reduce interactions between RNA molecules, preventing aggregation and breakage during electrophoresis. nih.gov Furthermore, MOPS buffer's compatibility with various staining dyes and downstream applications like Northern blotting makes it a versatile choice for RNA analysis. frontiersin.orgnih.gov While it is a preferred buffer for RNA work, it is also suitable for the separation of DNA fragments in agarose gels. nih.gov

Table 1: Properties of MOPS Buffer Relevant to Electrophoresis

Property Value/Characteristic Significance in Electrophoresis
Useful pH Range 6.5 - 7.9 Overlaps with the physiological pH, ensuring the stability of nucleic acids.
pKa (25 °C) 7.0 - 7.4 Provides effective buffering capacity around neutral pH, preventing fluctuations during the run.
Ionic Strength Relatively low Reduces molecular interactions, leading to better separation and preventing aggregation.
Compatibility High Compatible with formaldehyde for denaturing gels and various nucleic acid stains.

RNA Isolation Methodologies

The protective qualities of MOPS buffer extend to the initial stages of nucleic acid research, including RNA isolation. mdpi.comamericanelements.com Maintaining a stable pH is critical during the lysis of cells and the subsequent purification of RNA to inhibit the activity of RNases, enzymes that rapidly degrade RNA. MOPS can be a component of the lysis or extraction buffers used in various RNA isolation protocols. rsc.org Its ability to maintain pH in a range that is suboptimal for many RNases contributes to obtaining high-quality, intact RNA, which is a prerequisite for sensitive downstream applications.

PCR and DNA Sequencing Applications

In the realm of Polymerase Chain Reaction (PCR) and DNA sequencing, the composition of the reaction buffer is critical for the fidelity and efficiency of DNA polymerases. Research has shown that the choice of buffer system can significantly affect the amplification efficiency and detection window in quantitative real-time PCR (qPCR). frontiersin.org One study demonstrated that combining MOPS with the more commonly used Tris buffer could expand the dynamic range of qPCR and improve its efficiency and correlation coefficient. nih.govfrontiersin.org This suggests that MOPS can be a beneficial component in optimizing PCR protocols.

For DNA sequencing, while specific protocols may vary, the general principle is that the buffer should not interfere with the activity of the DNA polymerase. Buffers containing chelating agents like EDTA can inhibit polymerases by sequestering magnesium ions, which are essential cofactors. researchgate.net Although not as commonly used as Tris-based buffers in sequencing, the non-coordinating nature of MOPS with most metal ions could be advantageous in specific sequencing applications where metal ion interference is a concern. mdpi.com

Table 2: Comparison of Buffering Systems in qPCR

Buffering System Observation Reference
Tris Buffer (Standard) Standard performance. nih.govfrontiersin.org
Tris Buffer mixed with MOPS Expanded dynamic range, improved efficiency and correlation coefficient. nih.govfrontiersin.org

Gene Expression Studies

Gene expression studies, which often involve the analysis of mRNA levels, require meticulous preservation of RNA integrity and a stable experimental environment. The use of MOPS buffer in various steps, from RNA isolation to analysis by techniques like Northern blotting or RT-qPCR, helps ensure the reliability of the results by maintaining a consistent pH. frontiersin.orgrsc.org There is some evidence to suggest that the buffering agent itself can have a minor influence on gene expression. For instance, one study noted that MOPS could slightly affect the mRNA expression of in vitro-produced bovine embryos. nih.gov This highlights the importance of consistency in the choice of buffers when conducting comparative gene expression analyses.

Interactions with Plasmid-Sized DNA

The stability of plasmid DNA is crucial for a multitude of molecular biology applications, including cloning, transfection, and gene therapy research. The buffer in which plasmid DNA is stored and manipulated plays a significant role in its stability. An ideal buffer will maintain a stable pH and may chelate divalent metal ions that can catalyze DNA degradation. nih.gov It has been reported that MOPS can interact with and form complexes with DNA. nih.gov The nature and consequences of these interactions with plasmid-sized DNA are an area for more detailed investigation. While Tris-EDTA (TE) buffer is a common choice for long-term plasmid storage due to EDTA's chelation of DNase-activating cations, the properties of MOPS suggest it could serve as a suitable buffer for short-term manipulations and certain analytical procedures where maintaining a specific pH without strong metal chelation is desired. rsc.orgnih.gov

Detection of N6-methyladenine in Nucleic Acid Molecules

N6-methyladenine (6mA) is a DNA modification that has been identified in various organisms and is a subject of epigenetic research. The detection of this modification often involves highly sensitive techniques such as liquid chromatography-mass spectrometry, specific enzymatic reactions, or antibody-based methods. nih.gov A review of the available scientific literature does not indicate a direct or established role for MOPS hemisodium salt or MOPS buffer in the specific protocols for the detection of N6-methyladenine. The buffer systems typically employed in these advanced analytical techniques are often highly specific to the method, utilizing buffers such as phosphate-buffered saline (PBS) or Tris-based buffers to ensure optimal conditions for enzymatic activity or antibody-antigen binding.

Electrophoretic Mobility of Biomolecules (e.g., insulin)

The composition of the buffer system is a critical factor influencing the electrophoretic mobility of biomolecules. cnr.it MOPS (3-(N-morpholino)propanesulfonic acid), a zwitterionic buffer, is frequently utilized in electrophoresis due to its stable pH range and minimal interaction with many metal ions. biocompare.combostonbioproducts.comvacutaineradditives.com However, its interaction with biomolecules and the surrounding ions can significantly affect their migration in an electric field. This is particularly evident in the study of proteins like insulin (B600854), where the buffer composition, including the specific cations present, can alter its electrophoretic behavior.

Detailed research findings from studies using capillary electrophoresis have demonstrated the nuanced effects of MOPS buffer on the electrophoretic mobility of insulin. In a study comparing the mobility of insulin in MOPS and MES (2-(N-morpholino)ethanesulfonic acid) buffers at a pH of 6.3, it was observed that the absolute values of insulin's mobility were slightly lower in MOPS buffer. researchgate.netacs.orgcas.cz This suggests a subtle difference in the interaction between insulin and the two buffer systems. researchgate.netacs.orgcas.cz

The presence of different cations in the MOPS buffer further modulates insulin's electrophoretic mobility. At a pH of 6.3, where insulin carries a net negative charge, it migrates towards the anode. acs.orgcas.cz The mobility of insulin in the presence of sodium (Na⁺) and potassium (K⁺) ions is quite similar. researchgate.netacs.orgcas.cz However, the introduction of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), leads to a notable decrease in the electrophoretic mobility, making it less negative. researchgate.netacs.orgcas.cz

The effect is more pronounced with calcium, which can slow the migration of insulin to the point of approaching zero mobility. researchgate.netacs.orgcas.cz This phenomenon is attributed to the binding of these divalent cations to the insulin molecule. researchgate.netacs.orgcas.cz The stronger binding of Ca²⁺ compared to Mg²⁺ results in a more significant reduction in the net negative charge of the insulin, thereby impeding its movement in the electric field. researchgate.netacs.org

The following table summarizes the effective electrophoretic mobility of insulin in MOPS buffer containing different cations, as determined by capillary electrophoresis.

Cation Present in MOPS BufferEffective Electrophoretic Mobility of Insulin (10⁻⁹ m² V⁻¹ s⁻¹)
Sodium (Na⁺)Approximately -2.5
Potassium (K⁺)Approximately -2.5
Magnesium (Mg²⁺)Approximately -1.5
Calcium (Ca²⁺)Approximately -0.5

Data is estimated from graphical representations in the cited research. The experiment was conducted at pH 6.3 with an ionic strength of 53 mmol L⁻¹. researchgate.netacs.org

These findings underscore the importance of considering the complete composition of the buffer system, including the type of cations present, when analyzing the electrophoretic mobility of biomolecules like insulin. The interactions between the buffer components, ions, and the biomolecule itself can lead to significant and differential effects on its migration behavior.

Advanced Considerations and Methodological Nuances in Mops Hemisodium Salt Utilization

Interactions with Metal Ions and Complex Formation

MOPS (3-(N-morpholino)propanesulfonic acid) hemisodium salt is widely regarded in the scientific community as a zwitterionic buffer with a notably low propensity for interacting with metal ions. hopaxfc.comhopaxfc.com This characteristic is a significant advantage in many biological and biochemical applications where the presence of free metal ions is critical for enzymatic activity or the maintenance of molecular structures. hopaxfc.com Generally, MOPS is recommended as a non-coordinating buffer in solutions containing metal ions. hopaxfc.com

However, the interaction of MOPS with metal ions is not entirely negligible and exhibits a degree of specificity. While most studies report minimal complexation, some research indicates that interferences can occur due to the formation of metal-buffer complexes. hopaxfc.comuminho.pt For instance, MOPS is considered to have a negligible binding affinity for several divalent cations at a physiological pH of 7.4, including cobalt (Co²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), and nickel (Ni²⁺). uminho.pt In contrast, it shows a strong interaction with iron (Fe³⁺) and weak interactions with magnesium (Mg²⁺), manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) in other reports. hopaxfc.com

Conflicting data exists regarding its interaction with copper (Cu²⁺). Some sources suggest a weak interaction, while others indicate it is a suitable buffer for studying copper-dependent enzymes due to its low metal-binding constant. hopaxfc.comacs.org Studies have also reported the formation of complexes with dibutyltin(IV). researchgate.net It is important to note that the formation of these complexes can lead to a decrease in the pH of the solution as protons are released. hopaxfc.com

The table below summarizes the interaction profile of MOPS with various metal ions based on available literature.

Metal IonInteraction with MOPSReference
Cobalt (Co²⁺)Negligible / Weak hopaxfc.comuminho.pt
Magnesium (Mg²⁺)Negligible / Weak hopaxfc.comuminho.pt
Manganese (Mn²⁺)Negligible / Weak hopaxfc.comuminho.pt
Nickel (Ni²⁺)Negligible / Weak hopaxfc.comuminho.pt
Iron (Fe³⁺)Strong hopaxfc.comuminho.pt
Copper (Cu²⁺)Weak / Negligible hopaxfc.comacs.org
Dibutyltin(IV)Forms complexes researchgate.net

Compatibility with Biological Systems and Minimal Interference with Processes

MOPS hemisodium salt is generally characterized by its high compatibility with biological systems, making it a popular choice for a wide range of applications, from cell culture to electrophoresis. sigmaaldrich.com It is often selected because it is not metabolized by bacteria or eukaryotic cells. rsc.org However, it is crucial to be aware of certain contexts where MOPS can interfere with biological processes and assays.

While MOPS does not interfere with Bradford or bicinchoninic acid (BCA) protein assays, it has been reported to interfere with the Lowry protein determination method. hopaxfc.comhopaxfc.com In the realm of molecular biology, MOPS is a standard buffer for denaturing gel electrophoresis of RNA because it helps maintain a stable pH, which is critical for RNA stability. uminho.pt However, some research suggests that MOPS can interact with and form complexes with DNA. hopaxfc.comnih.gov It has also been shown to have a slight effect on the mRNA expression of in vitro-produced bovine embryos. hopaxfc.com

In cellular studies, MOPS has been noted to interfere with taurine (B1682933) uptake in some tumor cell lines and with chloride conductance in neurons. nih.gov Furthermore, it can modify lipid interactions and influence the thickness and barrier properties of endothelial surface layers. hopaxfc.com For mammalian cell culture, it is recommended that the concentration of MOPS should not exceed 20 mM. hopaxfc.com

Regarding enzyme activity, the impact of MOPS can be enzyme-specific. For instance, MOPS has been shown to have an inhibitory effect on certain polyester (B1180765) hydrolases, with the degree of inhibition dependent on the buffer concentration. nih.gov Conversely, it interacts with the peptide backbone of bovine serum albumin, leading to a net stabilization of the protein. hopaxfc.com

Osmolality Regulation in Experimental Systems

Impact on Bacterial Cell Size and Growth (e.g., Vibrio natriegens, Escherichia coli)

The concentration of MOPS buffer can significantly influence the osmolality of the culture medium, which in turn affects bacterial growth. In studies with the fast-growing marine bacterium Vibrio natriegens, the concentration of MOPS was a critical factor for optimizing growth rates in chemically defined media. nih.gov Optimal growth conditions were observed at an initial pH of 8.0 with a minimum of 300 mM MOPS buffer for media containing 20 g/L of glucose, and 180 mM MOPS for media with 10 g/L of glucose. nih.govresearchgate.net These high buffer concentrations were necessary to prevent pH inhibition from acidic byproducts of glucose metabolism, allowing for complete carbon source utilization and achieving high growth rates. nih.gov The osmolality of the medium, influenced by both MOPS and NaCl concentrations, was found to be optimal for growth in the range of 1 to 1.6 Osmol/kg. nih.gov

In the case of Escherichia coli, MOPS plays a role in the response to osmotic stress. When E. coli K-12 is grown in a medium with high osmolarity (1.1 OsM) containing 40 mM MOPS, the cells concentrate the buffer approximately fivefold in the cytoplasm. nih.govasm.org This accumulation of MOPS contributes to the intracellular pool of anionic osmolytes, helping to balance the increase in intracellular potassium (K⁺) that occurs under osmotic stress. nih.govasm.org However, unlike osmoprotectants such as glycine (B1666218) betaine (B1666868), the accumulation of MOPS by E. coli does not lead to an increased growth rate. nih.gov This accumulation appears to be an active transport process and is not observed in Salmonella typhimurium or in E. coli grown at low osmolarity. nih.gov

Influence on Spermatozoa Motility and Survival

MOPS buffer has been extensively evaluated for its use in diluents for the cryopreservation and storage of spermatozoa from various species. Research has shown that MOPS is one of the top-performing zwitterionic buffers for maintaining sperm motility after storage at lower temperatures (e.g., 5°C). nih.gov For instance, in studies with boar sperm, MOPS was superior to several other buffers in preserving motility at 5°C. nih.gov

However, the effects of MOPS are not universally positive across all parameters of sperm viability. In some studies, while it maintained good motility, it was among the worst buffers for preserving membrane integrity, as measured by the release of the enzyme glutamic-oxaloacetic transaminase (GOT). nih.gov The choice of buffer can also have species-specific effects. nih.gov

The table below presents a summary of findings from a study on boar spermatozoa, comparing various buffers.

BufferMotility at 37°C (Initial)Motility at 5°C (Storage)Membrane Damage (GOT Release)Reference
MOPS GoodHighHigh nih.govresearchgate.net
TESGoodHighModerate nih.govresearchgate.net
HEPESGoodHighModerate nih.govresearchgate.net
MESGoodLowLow nih.govresearchgate.net
Tris-HClModerateLowVery High nih.gov

More recently, combinations of buffers, such as HEPES and MOPS, are being used in handling media for assisted reproductive technologies (ART). juniperpublishers.com These dual-buffer systems are designed to maintain a stable physiological pH over a broader temperature range and may offer improved performance in maintaining sperm viability parameters compared to single-buffer solutions. juniperpublishers.com

Relationship to Systemic Osmoregulation and Cellular Water Content

Cellular osmoregulation is a fundamental process for maintaining cell volume and viability in the face of changing external osmotic pressures. Cells achieve this by adjusting their internal concentration of osmotically active solutes, or osmolytes, to balance the osmotic pressure of their environment and prevent excessive water influx or efflux. nih.gov

As discussed previously, osmotically stressed Escherichia coli accumulates MOPS from the surrounding medium. nih.gov This demonstrates that MOPS can act as a cytoplasmic osmolyte, contributing to the total intracellular solute concentration. nih.govasm.org The accumulation of MOPS, along with other osmolytes like glutamate (B1630785) and the loss of putrescine, helps to balance the charge from the high intracellular K⁺ levels that are characteristic of the osmotic stress response in E. coli. asm.org The ability of osmoprotectants like betaine and proline to improve growth rate is linked to their capacity to replace a significant fraction of the intracellular K⁺ and its counter-ions, including MOPS. asm.org

Stability and Degradation Considerations

MOPS hemisodium salt is a stable solid at room temperature and can be stored for at least two years under these conditions, protected from moisture and light. sorachim.comcarlroth.com Over time, the solid powder may develop a slight yellow color. sigmaaldrich.com

In solution, the stability of MOPS is influenced by several factors. Aqueous solutions of MOPS are stable for at least six months when stored at 2-8°C. sigmaaldrich.com However, MOPS is susceptible to degradation under certain conditions. It is not recommended to sterilize MOPS solutions by autoclaving, as this can cause the solution to turn yellow, indicating the formation of unknown degradation products. hopaxfc.comsigmaaldrich.com This degradation is particularly pronounced when autoclaved in the presence of glucose. hopaxfc.comsigmaaldrich.com The preferred method for sterilizing MOPS solutions is filtration through a 0.2-micron filter. hopaxfc.com

MOPS is also sensitive to light, and exposure to ultraviolet light can induce photochemical reactions, leading to the formation of colored products and a change in its molecular structure. hbdsbio.com Additionally, MOPS solutions can undergo oxidation when in contact with air, which may also contribute to discoloration. hbdsbio.com The presence of contaminants, such as other organic impurities or metal ions, can catalyze chemical reactions that alter the color and stability of the buffer. hbdsbio.com Therefore, for optimal performance and to avoid experimental artifacts, it is recommended to use freshly prepared MOPS solutions and store them under appropriate conditions (i.e., refrigerated and protected from light). hbdsbio.com

Partial Degradation in the Presence of Glucose upon Autoclaving

A significant consideration when using MOPS-based buffers is their potential for degradation when autoclaved in the presence of certain substances, notably glucose. dcfinechemicals.comitwreagents.com The high temperatures and pressures of autoclaving can induce chemical reactions between the morpholino group of MOPS and the aldehyde group of glucose. This interaction results in the partial breakdown of the buffer compound. dcfinechemicals.comresearchgate.net This degradation is often visually indicated by a color change in the solution. researchgate.net

Studies on glucose solutions have shown that autoclaving can produce glucose degradation products (GDPs) which may have toxic effects in some systems. amuzainc.com The reaction with buffer components like MOPS can enhance this degradation. researchgate.net Consequently, for experiments where both sterility and the chemical integrity of MOPS and glucose are paramount, it is recommended to sterilize the two solutions separately and combine them aseptically after they have cooled. researchgate.net The preferred method for sterilizing heat-labile solutions like those containing MOPS or glucose is sterile filtration. researchgate.netresearchgate.net

Discoloration of Buffer Solutions Over Time and Impact on Buffering Capacity

MOPS buffer solutions are known to develop a yellow discoloration over time or upon autoclaving. wikipedia.orgsigmaaldrich.com This color change can be attributed to several factors, including long-term exposure to light, which may induce photochemical reactions, or potential microbial contamination if not stored properly. hbdsbio.com The process of autoclaving itself is a primary cause of yellowing, indicating a breakdown of the MOPS molecule. sigmaaldrich.com

However, it has been reported that slight discoloration does not significantly alter the buffering characteristics of the solution. wikipedia.org Even when MOPS solutions are autoclaved and turn yellow, the pH does not change to a measurable degree, and the buffer's capacity may remain intact for many applications. itwreagents.comsigmaaldrich.com Despite this, the appearance of a dark or turbid color could signify more extensive degradation or contamination and warrants the preparation of a fresh solution. hbdsbio.com

Formulation and Preparation in Research Protocols

Combination with Other Buffering Agents (e.g., Tris, Phosphate (B84403), HEPES, MES, PIPES)

In various research applications, MOPS is often used within complex media that may contain other buffering agents. For instance, laboratory protocols sometimes involve preparing a solution containing both MOPS and a phosphate buffer, which are then autoclaved together before the addition of other filtered, heat-sensitive components. researchgate.net

MOPS belongs to the family of "Good's buffers," which includes other widely used agents like MES, PIPES, and HEPES. wikipedia.orgwikipedia.org These buffers are often selected for their similar properties, such as pKa values near physiological pH and minimal interaction with biological components. nih.govpromega.ca While not always mixed directly, they are frequently used in sequential steps of a protocol or chosen from a list of options depending on the specific requirements of the experiment, such as the need for a non-coordinating buffer in studies involving metal ions. wikipedia.orgnih.gov MOPS is also frequently compared to Tris, another common biological buffer, for its utility in the physiological pH range. wikipedia.orgwikipedia.org

Preparation of Stock Solutions and Storage Conditions

MOPS hemisodium salt is highly soluble in water, with a solubility of up to 33% (w/w), yielding a clear, colorless solution. sigmaaldrich.comulab360.com A 0.1 M solution of the sodium salt typically has a pH in the range of 10-12. sigmaaldrich.comulab360.com

For preparing a buffer at a specific pH, the free acid form of MOPS can be titrated with sodium hydroxide. sigmaaldrich.comulab360.com Alternatively, stock solutions of the MOPS free acid and MOPS sodium salt can be mixed in appropriate ratios to achieve the desired pH. sigmaaldrich.comulab360.com It is important to note that titrating the sodium salt form with HCl will introduce NaCl into the solution, increasing the ionic strength, which may be unsuitable for certain applications. sigmaaldrich.comulab360.com

Prepared MOPS buffer stock solutions are stable for at least six months when stored under refrigeration at 2-8°C. sigmaaldrich.comulab360.com The solid, powdered form of MOPS hemisodium salt is stable at room temperature, although it may develop a slight yellow color over time. sigmaaldrich.com

Sterilization Methods (e.g., filtration vs. autoclaving)

The recommended method for sterilizing MOPS buffer solutions is filtration. itwreagents.com It is strongly advised to use a 0.2 µm or 0.22 µm membrane filter to ensure sterility. sigmaaldrich.comulab360.com

Autoclaving is generally not recommended for MOPS and other sulfonic acid buffers. researchgate.netsigmaaldrich.com The high temperatures of the autoclave process can cause the buffer to degrade, which is visibly marked by the solution turning yellow. sigmaaldrich.com While this may not always result in a significant pH change, it indicates a change in the chemical composition of the solution. sigmaaldrich.com If a nuclease-free buffer is required, the best practice is to treat the water with DEPC, autoclave the water to remove the DEPC, and then dissolve the MOPS solids into the sterile water under aseptic conditions. sigmaaldrich.com

MethodRecommendation for MOPSRationale
Filtration Highly RecommendedPreserves the chemical integrity of the buffer. No degradation or discoloration. itwreagents.comsigmaaldrich.comulab360.com
Autoclaving Not RecommendedCauses partial degradation and yellowing of the solution. researchgate.netsigmaaldrich.com

Trace Metal Analysis and Purity Requirements for Sensitive Applications

For many sensitive biological applications, the purity of the buffer and its concentration of trace metals are critical considerations. MOPS has the capacity to form complexes with metals, which can interfere with experimental results, particularly in enzyme assays or cell culture systems where metal ion concentrations are carefully controlled. dcfinechemicals.com Although MOPS is considered a non-coordinating buffer that binds metal ions only weakly, the presence of trace metal contaminants in the buffer powder itself can be problematic. wikipedia.org

Emerging Research Directions and Future Perspectives

Exploration in Novel Biosensor and Biofuel Cell Technologies

MOPS is increasingly being utilized in the development of sophisticated electrochemical biosensors. Its ability to maintain a stable pH, a critical factor for the reliability of biosensors, makes it a valuable component in these systems. For instance, researchers have successfully employed MOPS buffer in the creation of electrochemical biosensors for detecting DNA-related enzymes, which are implicated in various tumors and genetic diseases. yacooscience.com These sensors, based on DNA-copper nanoclusters, have demonstrated high specificity and sensitivity. yacooscience.com The MOPS buffer provides the stable pH environment necessary for the enzymatic reactions at the heart of the sensor's mechanism. yacooscience.com

Another promising area is the application of MOPS in enzymatic biofuel cells (EFCs). In one study, a mixed buffer system of phosphate (B84403) and MOPS was shown to enhance the electrical properties of a biofuel cell. researchgate.net This novel combination leveraged the ionic strength of the phosphate buffer and the favorable enzymatic activity supported by the MOPS buffer, resulting in a significant increase in the maximum power density of the EFC. researchgate.net Further research has also demonstrated the use of MOPS buffer in biocathodes for oxygen reduction in biofuel cells, highlighting its versatility in these energy-generating systems. acs.org

Investigations into Macromolecular Interactions Beyond Buffering

While prized for its inertness, recent studies have revealed that MOPS can engage in significant interactions with macromolecules like proteins and nucleic acids, influencing their stability and function. dcfinechemicals.comnih.govsigmaaldrich.comresearchgate.net

Research has shown that MOPS can interact with the peptide backbone of proteins such as bovine serum albumin (BSA), leading to a net stabilization of the protein. uminho.ptacs.org This stabilizing effect is thought to arise from the buffer's influence on the hydration shell of the protein. acs.org Studies on the "smart" polymer PNIPAM, a model for protein behavior, have shown that MOPS can lower its lower critical solution temperature (LCST), promoting a more compact state, which could protect globular proteins from denaturation. researchgate.netacs.org

MOPS has also been found to interact with DNA. uminho.pthopaxfc.com These interactions can affect the kinetics and binding parameters of enzymes that act on DNA, such as restriction endonucleases. uminho.pt The proposed mechanism involves the protonated amine of the buffer acting as a counter-ion to the DNA phosphate backbone. uminho.pt Furthermore, some studies suggest that MOPS can influence the thickness and barrier properties of endothelial surface layers and may interfere with chloride conductance in neurons. nih.govnih.gov

Advanced Methodologies for Studying MOPS Hemisodium Salt Effects on Biological Systems

To better understand the nuanced effects of MOPS hemisodium salt on biological systems, researchers are employing a range of advanced analytical techniques. Isothermal Titration Calorimetry (ITC) is a key method used to characterize the thermodynamic parameters of metal-buffer and metal-biomolecule interactions. nsf.gov By using ITC, scientists can extract buffer-independent binding parameters, which are crucial for accurately comparing metal-binding systems in the presence of different buffers, including MOPS. nsf.gov

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Dynamic Light Scattering (DLS) are also vital. acs.org FTIR helps in determining whether direct binding occurs between the buffer and a macromolecule, while DLS provides insights into how the buffer affects the aggregation and stability of molecules like proteins in solution. acs.org Furthermore, a dynamic sensing concept that combines electrochemical pH manipulation with optical sensing has been developed to assess the concentration and apparent pKa of buffer species like MOPS in real-time. acs.org

Comparative Studies with Other Zwitterionic Buffers and Their Biological Implications

The selection of a buffer can have significant biological consequences, and comparative studies are essential for understanding the specific effects of MOPS relative to other common zwitterionic "Good's" buffers like HEPES, MES, and PIPES. wikipedia.orgtcichemicals.com

These studies have revealed that different buffers can have varied impacts on cellular processes and biomolecular stability. For example, in the context of in vitro produced bovine embryos, MOPS was found to have the least effect on transcription levels and embryo development compared to TES and HEPES. uminho.pt In studies of protein stability, MOPS, along with MES and MOPSO, was shown to stabilize bovine serum albumin. uminho.pt However, the activity of certain enzymes can be drastically different depending on the buffer used; for instance, the enzyme endo-α-D-mannosidase shows higher activity in MES and MOPSO compared to HEPES, and its activity is nearly eliminated in Tris buffer. uminho.pt

Regarding metal ion interactions, MOPS is generally considered a non-complexing buffer, particularly for copper ions, making it a good choice for metal speciation studies. researchgate.net In contrast, piperazine-containing buffers like HEPES have been shown to form radicals and may not be suitable for redox process studies. wikipedia.org When studying interactions with silver(I) ions, MOPS was found to be the most suitable buffer among those tested (MES, HEPES, and PIPES) due to its weaker coordination. mdpi.com These comparative analyses underscore the importance of careful buffer selection based on the specific requirements of the biological system under investigation.

Q & A

Q. How should MOPS hemisodium salt buffer solutions be prepared and standardized for biochemical assays?

MOPS hemisodium salt is typically prepared as a buffering agent at concentrations ranging from 10–200 mM. Dissolve the compound in ultrapure water, adjust pH to 7.0–7.4 using NaOH or HCl, and filter-sterilize (0.22 µm). Standardization involves verifying pH stability (±0.1 units) under experimental temperatures (e.g., 25°C vs. 37°C) and confirming ionic strength using conductivity meters. For enzyme assays, pre-test buffer compatibility with target proteins (e.g., RNases) is critical to avoid interference .

Q. What analytical methods are recommended to assess the purity and batch-to-batch consistency of MOPS hemisodium salt?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and ion-exchange chromatography are standard for purity assessment. Quantify residual solvents (e.g., ethanol) via gas chromatography and confirm water content by Karl Fischer titration. Batch consistency requires comparative analysis of key parameters: solubility (≥50 mg/mL in water), pH stability, and absence of endotoxins (<0.05 EU/mL) via LAL assays. Document variations in salt content (±5%) between batches for sensitive applications like cell culture .

Q. How does MOPS hemisodium salt compare to other biological buffers (e.g., Tris, HEPES) in stabilizing protein-ligand interactions?

MOPS lacks primary amine groups, minimizing interference with carbonyl-reactive reagents (e.g., glutaraldehyde). Its pKa (~7.2) makes it ideal for near-neutral pH ranges, unlike Tris (pKa 8.1) or HEPES (pKa 7.5). Comparative studies should measure protein denaturation temperatures (Tm) via differential scanning calorimetry (DSC) and ligand binding affinity (Kd) using surface plasmon resonance (SPR) in MOPS vs. alternative buffers. Note that divalent cations (e.g., Mg²⁺) may chelate with MOPS sulfonate groups, altering binding kinetics .

Advanced Research Questions

Q. How can researchers optimize MOPS hemisodium salt buffer conditions for high-throughput screening of enzyme inhibitors?

Use design-of-experiments (DoE) approaches to test variables: buffer concentration (50–150 mM), pH (6.8–7.6), and ionic strength (adjusted with NaCl). Monitor enzyme activity (e.g., Michaelis-Menten kinetics) and inhibitor IC50 values across conditions. For fluorescence-based assays, confirm that MOPS does not quench signal (e.g., test with fluorescein controls). Automated liquid handlers can standardize buffer preparation to minimize variability .

Q. What experimental strategies resolve contradictions in MOPS-dependent assay results, such as unexpected protein aggregation?

First, verify buffer preparation (e.g., pH, osmolality) and rule out contamination (e.g., endotoxins, microbial growth). Use dynamic light scattering (DLS) to characterize aggregate size and stability. If aggregation persists, test alternative buffers (e.g., phosphate) or include stabilizing additives (e.g., 0.01% Tween-20). Cross-reference findings with literature using tools like UniProt or BRENDA to identify buffer-sensitive protein domains .

Q. How does MOPS hemisodium salt stability vary under non-standard conditions (e.g., freeze-thaw cycles, long-term storage)?

Conduct accelerated stability studies: store MOPS solutions at -20°C, 4°C, and 25°C for 0–6 months. Assess degradation via NMR (for structural integrity) and pH shifts. Freeze-thaw cycles (3–5 cycles) may precipitate salts; filter (0.45 µm) before reuse. For lyophilized MOPS, confirm residual moisture (<1%) using thermogravimetric analysis (TGA) .

Q. What statistical methods are appropriate for analyzing dose-response data in MOPS-buffered cell viability assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Account for batch-specific buffer variability by including a buffer-only control in each experiment. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For reproducibility, report 95% confidence intervals and effect sizes .

Methodological Best Practices

  • Documentation : Record lot numbers, storage conditions, and preparation protocols for MOPS solutions to enhance reproducibility .
  • Validation : Pre-test MOPS compatibility with experimental endpoints (e.g., fluorescence, enzyme activity) using positive/negative controls .
  • Troubleshooting : For inconsistent data, systematically isolate variables (e.g., buffer pH, temperature) and validate with orthogonal assays (e.g., Western blotting vs. activity assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.